molecular formula C14H11F B14276707 4-(1-Fluoroethenyl)-1,1'-biphenyl CAS No. 133368-03-3

4-(1-Fluoroethenyl)-1,1'-biphenyl

Cat. No.: B14276707
CAS No.: 133368-03-3
M. Wt: 198.23 g/mol
InChI Key: RIMAWTVNNZEFQO-UHFFFAOYSA-N
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Description

4-(1-Fluoroethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Fluoroethenyl)-1,1’-biphenyl typically involves the introduction of a fluoroethenyl group to the biphenyl structure. One common method is through the reaction of 4-bromobiphenyl with a fluoroethenyl reagent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 4-(1-Fluoroethenyl)-1,1’-biphenyl .

Industrial Production Methods

Industrial production of 4-(1-Fluoroethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluoroethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Substitution: The fluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the fluorine atom.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 4-(1-Fluoroethenyl)-1,1’-biphenyl, while nucleophilic substitution with sodium hydroxide can result in the formation of hydroxylated derivatives .

Scientific Research Applications

4-(1-Fluoroethenyl)-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Fluoroethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways The fluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Fluoroethenyl)-1,1’-biphenyl is unique due to the presence of both a biphenyl core and a fluoroethenyl group This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry

Properties

CAS No.

133368-03-3

Molecular Formula

C14H11F

Molecular Weight

198.23 g/mol

IUPAC Name

1-(1-fluoroethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

RIMAWTVNNZEFQO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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